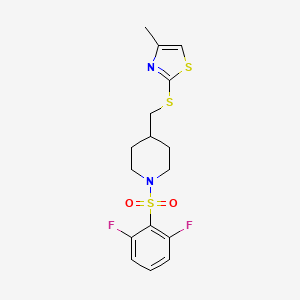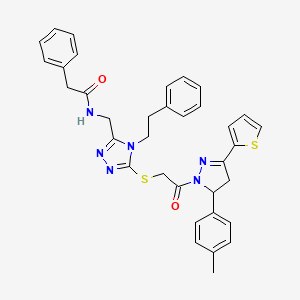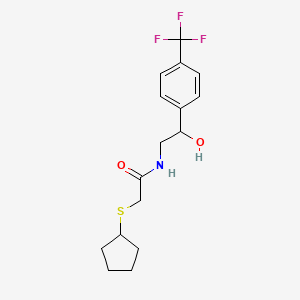![molecular formula C22H21FN4O3 B2405017 N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902009-53-4](/img/structure/B2405017.png)
N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitor of Met Kinase Superfamily
The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily. It exhibits improved enzyme potency and kinase selectivity due to specific substitutions in its structure. Notably, analogue 10 of this compound class demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Antifungal Activity
New pyrido[2,3-d]pyrimidine derivatives, including the one of interest, have been synthesized and shown significant antifungal activities. These compounds, through various synthetic pathways, have demonstrated potential as antifungal agents (Hanafy, 2011).
Analgesic Properties
The chemical modification of pyrido[1,2-a]pyrimidine nucleus in such compounds has been explored to optimize their biological properties, including analgesic effects. Specifically, methylation at position 8 in the pyridine moiety of related molecules has led to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).
Synthesis of Novel Heterocyclic Systems
These compounds serve as key intermediates in the synthesis of novel heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrating their utility in creating diverse and potentially bioactive molecular structures (Bakhite et al., 2005).
Antimicrobial and Anticancer Activity
Some derivatives of pyrido[2,3-d]pyrimidines have shown significant antimicrobial activities against various microorganisms, including strains of Proteus vulgaris and Pseudomonas aeruginosa. Additionally, certain compounds within this class have exhibited cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Kolisnyk et al., 2015).
Role in Asymmetric Synthesis
These compounds have also played a role in asymmetric synthesis, contributing to the formation of novel chiral dihydropyrimidines. This application is crucial in developing stereospecific drugs and compounds with high selectivity and efficacy (Elliott et al., 1998).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-14-6-4-9-27-19(14)25-20-17(22(27)29)13-18(26(20)10-5-11-30-2)21(28)24-16-8-3-7-15(23)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUUZNXSBARRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2404935.png)
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-furamide](/img/structure/B2404936.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2404939.png)
![3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B2404940.png)

![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/no-structure.png)

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)


